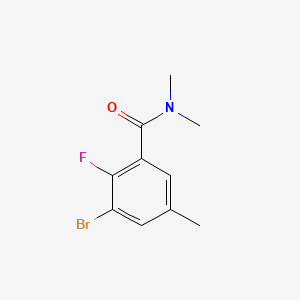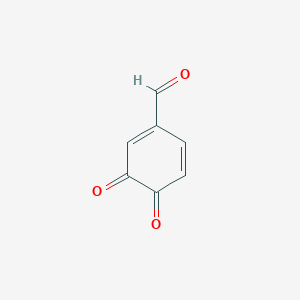![molecular formula C8H7FN2O B14079617 [(4-Fluoro-phenyl)-hydrazono]-acetaldehyde](/img/structure/B14079617.png)
[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde is an organic compound characterized by the presence of a fluoro-substituted phenyl group attached to a hydrazono group, which is further connected to an acetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluoro-phenyl)-hydrazono]-acetaldehyde typically involves the reaction of 4-fluoroaniline with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with acetaldehyde under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and yield, incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluoro-phenyl ring or the hydrazono group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted aldehydes or acids, while reduction can produce fluoro-substituted amines.
Wissenschaftliche Forschungsanwendungen
[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of [(4-Fluoro-phenyl)-hydrazono]-acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro-substituted phenyl group enhances its binding affinity and selectivity, while the hydrazono group can participate in redox reactions and form covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde can be compared with other similar compounds, such as:
[(4-Chloro-phenyl)-hydrazono]-acetaldehyde: Similar structure but with a chloro substituent instead of fluoro, which may affect its reactivity and biological activity.
[(4-Methyl-phenyl)-hydrazono]-acetaldehyde: Contains a methyl group, leading to different chemical and physical properties.
[(4-Nitro-phenyl)-hydrazono]-acetaldehyde: The nitro group introduces additional reactivity and potential biological effects.
Eigenschaften
Molekularformel |
C8H7FN2O |
|---|---|
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
(2Z)-2-[(4-fluorophenyl)hydrazinylidene]acetaldehyde |
InChI |
InChI=1S/C8H7FN2O/c9-7-1-3-8(4-2-7)11-10-5-6-12/h1-6,11H/b10-5- |
InChI-Schlüssel |
VTTWLUICORCDCK-YHYXMXQVSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N/N=C\C=O)F |
Kanonische SMILES |
C1=CC(=CC=C1NN=CC=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-(6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14079552.png)




![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)

![2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14079594.png)

![1-(4-Butoxy-3-methoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079602.png)

